3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride
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Overview
Description
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its structural features, which include a pyrazole ring and an amino group, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with a pyrazole moiety are known to interact with various targets and play a significant role in medicinal chemistry .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, which may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Compounds with a pyrazole moiety are known to be involved in various biochemical pathways .
Result of Action
Pyrazole derivatives are known to have promising agro-chemical, fluorescent, and biological potencies .
Action Environment
It’s known that the compound is air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride are largely influenced by its structural features. It is a part of the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal chemistry . Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
It is known that pyrazoles can influence cell function
Molecular Mechanism
It is known that pyrazoles can interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-aminopropanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Shares the pyrazole ring and amino group but lacks the propanamide moiety.
3-amino-2-methylpyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
1-methyl-3-amino-5-pyrazolecarboxamide: Contains a carboxamide group instead of the propanamide moiety.
Uniqueness
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-5-6(4-11-12)2-7(3-9)8(10)13;;/h4-5,7H,2-3,9H2,1H3,(H2,10,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUGJODJUCKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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